3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Description
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative featuring a 5-chloro-2-methoxyphenyl group, a propyl chain, and a thiophen-3-ylmethyl substituent. The compound’s structure combines a chloro-methoxy aromatic ring (imparting hydrophobic interactions) with a thiophene moiety (enhancing π-π stacking and electronic interactions). The propyl chain may influence solubility and membrane permeability.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMODCDCKCALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has attracted attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H19ClN2O2S
- Molecular Weight: 338.85 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with propyl isocyanate and thiophen-3-ylmethylamine. The process can be summarized as follows:
- Starting Materials: 5-chloro-2-methoxyaniline, propyl isocyanate, and thiophen-3-ylmethylamine.
- Reaction Conditions: The reaction is performed under reflux in an organic solvent (e.g., DMF or DMSO).
- Purification: The resultant product is purified using techniques such as recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that compounds containing thiourea and urea moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Anticancer Properties
Studies have demonstrated that this compound has potential anticancer effects. In vitro assays reveal that it inhibits the proliferation of cancer cell lines, with IC50 values reported between 7 to 20 µM for different cell types . The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction: It could bind to cellular receptors, altering downstream signaling cascades.
- Gene Expression Modulation: The compound may affect the transcription of genes involved in cell cycle regulation and apoptosis.
Study on Anticancer Activity
In a study assessing the anticancer potential of related thiourea derivatives, it was found that compounds demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 1.50 µM . This suggests that structural modifications can enhance biological efficacy.
Antimicrobial Efficacy Assessment
Another research effort evaluated the antimicrobial efficacy of structurally similar compounds against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ceftriaxone .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Compound A | Urea | Anticancer | IC50 = 14 µM |
| Compound B | Thiourea | Antimicrobial | MIC = 40 µg/mL |
| Compound C | Carbamate | Anti-inflammatory | IC50 = 12 µM |
Scientific Research Applications
Urease Inhibition
One of the primary applications of this compound is its potential as a urease inhibitor . Urease is an enzyme linked to several pathological conditions, including kidney stones and certain infections. Research has shown that thiourea derivatives exhibit significant urease inhibitory activity, leading to the exploration of similar compounds like 3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea for their efficacy in this regard .
Anti-inflammatory Properties
Studies have indicated that compounds with similar structures possess anti-inflammatory properties. The presence of the thiophene ring is particularly noteworthy as it has been associated with modulating inflammatory pathways. Preliminary in vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Anticancer Activity
Research into related compounds suggests that urea derivatives can exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The specific structural features of this compound may enhance its effectiveness against various cancer types. Further studies are needed to elucidate its mechanisms and therapeutic potential in oncology .
Case Study 1: Urease Inhibition
A study evaluating various thiourea derivatives demonstrated that modifications to the phenyl ring significantly affected urease inhibition potency. The introduction of electron-withdrawing groups like chlorine enhanced activity, suggesting that this compound could be a strong candidate for further development as a urease inhibitor .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, compounds structurally similar to this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may function similarly in modulating inflammatory responses in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of aryl-urea derivatives with diverse biological activities. Below is a systematic comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Activity: The thiophen-3-ylmethyl group in the target compound may confer improved metabolic stability compared to PQ401’s quinoline moiety, which is prone to oxidative metabolism .
Target Selectivity :
- Unlike Tyrphostin AG1478 (EGFR-focused), the target compound’s chloro-methoxy-thiophene scaffold may favor kinases or GPCRs associated with neurotrophic or inflammatory pathways, akin to GW441756 (BDNF modulation) .
Pharmacokinetic Considerations :
- Predicted LogP values suggest the target compound has intermediate solubility, balancing tissue penetration and systemic clearance. This contrasts with PQ401 ’s higher LogP, which may limit bioavailability.
Synthetic Accessibility :
- The thiophene and propyl groups simplify synthesis compared to PD173074 ’s pyridopyrimidine core, which requires multi-step heterocyclic assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
